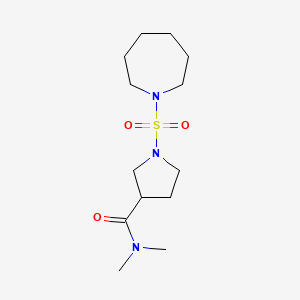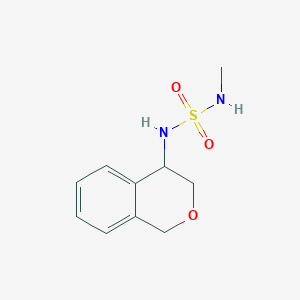
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline is a compound that combines the structural features of sulfonylaniline and morpholineThe sulfonylaniline motif is known for its presence in various biologically active compounds, making it a valuable structure for drug discovery and development .
Méthodes De Préparation
The synthesis of 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline typically involves the sulfonylation of aniline derivatives. One common method is the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a reagent. This method offers good modifiability and stability under mild reaction conditions . The reaction involves the use of a photocatalyst and an external oxidant to facilitate the sulfonylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Due to its structural similarity to known drugs, it is investigated for its potential therapeutic effects in treating diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline can be compared with other sulfonylaniline derivatives and morpholine-containing compounds. Similar compounds include:
Navitoclax: A Bcl-2 protein inhibitor used in cancer therapy.
Laropiprant: A DP receptor antagonist used to reduce flushing caused by niacin.
Oxomemazine: A histamine H1-receptor blocker used as an antihistamine.
Vebicorvir: A hepatitis B virus core protein inhibitor.
The uniqueness of this compound lies in its specific combination of the sulfonylaniline and morpholine motifs, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
2-(2-cyclobutylmorpholin-4-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-12-6-1-2-7-14(12)20(17,18)16-8-9-19-13(10-16)11-4-3-5-11/h1-2,6-7,11,13H,3-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDHNUZAWXOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CN(CCO2)S(=O)(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-methoxycyclobutyl)ethyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide](/img/structure/B7414773.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7414776.png)
![4-[3-(dimethylcarbamoylamino)piperidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7414777.png)
![6-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethylamino]pyridine-2-carboxylic acid](/img/structure/B7414779.png)
![3-[1-(2-Chloro-6-methylphenyl)sulfonylpyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7414787.png)
![1-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B7414789.png)
![1-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B7414796.png)
![4-[(8-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7414818.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414833.png)


![N,N-dimethyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpyrrolidine-3-carboxamide](/img/structure/B7414858.png)
![3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7414863.png)

